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molecular formula C16H14N2O2 B8694654 1-(1-Phenylethyl)-1H-indazole-3-carboxylic acid

1-(1-Phenylethyl)-1H-indazole-3-carboxylic acid

Cat. No. B8694654
M. Wt: 266.29 g/mol
InChI Key: MPMNQGYJUJEFBF-UHFFFAOYSA-N
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Patent
US09085583B2

Procedure details

To a mixed solution of lithium hydroxide monohydrate (0.68 g, 16.8 mmol) in tetrahydrofuran (20 mL) and water (10 mL), methyl 1-(1-phenylethyl)-1H-indazole-3-carboxylate (2.3 g, 8.4 mmol) was added. The mixture was stirred at 45° C. for 12 hours. Then the organic solvent was removed under reduced pressure. To the residue, 1 N hydrochloride aqueous solution was added to adjust the pH to 3-4, and then the mixture was extracted with ethyl acetate (20 mL×3). The organic phase was combined, dried over anhydrous sodium sulfate, filtered and concentrated to afford 1-(1-phenylethyl)-1H-indazole-3-carboxylic acid (1.3 g, 60%) as a white solid, which was directly used in next step. LRMS (M+H+) m/z: calcd 266.29. found 266.
Name
lithium hydroxide monohydrate
Quantity
0.68 g
Type
reactant
Reaction Step One
Name
methyl 1-(1-phenylethyl)-1H-indazole-3-carboxylate
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].[C:4]1([CH:10]([N:12]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[C:14]([C:21]([O:23]C)=[O:22])=[N:13]2)[CH3:11])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>O1CCCC1.O>[C:4]1([CH:10]([N:12]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[C:14]([C:21]([OH:23])=[O:22])=[N:13]2)[CH3:11])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1.2|

Inputs

Step One
Name
lithium hydroxide monohydrate
Quantity
0.68 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
methyl 1-(1-phenylethyl)-1H-indazole-3-carboxylate
Quantity
2.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)N1N=C(C2=CC=CC=C12)C(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 45° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the organic solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue, 1 N hydrochloride aqueous solution was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (20 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)N1N=C(C2=CC=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 58.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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